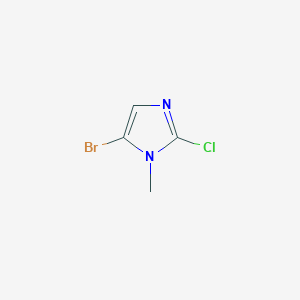

5-bromo-2-chloro-1-methyl-1H-Imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-1-methylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrClN2/c1-8-3(5)2-7-4(8)6/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCFQXGDMGJXOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic data for 5-bromo-2-chloro-1-methyl-1H-imidazole (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-bromo-2-chloro-1-methyl-1H-imidazole

For researchers and professionals in drug development and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is a foundational requirement for advancing research. 5-bromo-2-chloro-1-methyl-1H-imidazole is one such molecule, belonging to a class of halogenated imidazoles that serve as versatile building blocks in the synthesis of pharmaceuticals and functional materials.[1] Its utility in medicinal chemistry is linked to the diverse pharmacological activities exhibited by imidazole derivatives, including antimicrobial and anticancer properties.[1] This guide provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the definitive identification and characterization of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

Molecular Structure and Spectroscopic Overview

The structural features of 5-bromo-2-chloro-1-methyl-1H-imidazole dictate its spectroscopic fingerprint. The molecule consists of a five-membered imidazole ring substituted with a bromine atom at the C5 position, a chlorine atom at the C2 position, and a methyl group on the N1 nitrogen. This specific arrangement of atoms and functional groups gives rise to characteristic signals in NMR, IR, and MS analyses, which, when combined, provide a comprehensive structural portrait.

Caption: Molecular Structure of 5-bromo-2-chloro-1-methyl-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-bromo-2-chloro-1-methyl-1H-imidazole, both ¹H and ¹³C NMR provide critical information about the electronic environment of the nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the two different types of protons in the molecule: the imidazole ring proton and the methyl group protons.

-

Methyl Protons (N-CH₃): This signal will appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift is influenced by the electron-withdrawing nature of the imidazole ring.

-

Imidazole Ring Proton (C4-H): This proton will also appear as a singlet. Its chemical shift will be further downfield compared to the methyl protons due to the deshielding effects of the electronegative nitrogen atoms and halogen substituents on the aromatic ring.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.7 - 3.9 | Singlet | 3H | N-CH₃ |

| ~ 7.1 - 7.3 | Singlet | 1H | C4-H |

Note: Predicted values are based on typical chemical shifts for similar halogenated imidazole systems. Actual values may vary depending on the solvent and experimental conditions.[2][3]

Experimental Protocol: ¹H NMR Spectroscopy

The choice of solvent is critical in NMR to ensure the sample is fully dissolved and to avoid interfering signals. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-bromo-2-chloro-1-methyl-1H-imidazole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Transfer the solution to a standard 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: General Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon backbone of the molecule. Due to the low natural abundance of the ¹³C isotope, this technique typically requires longer acquisition times. Four distinct signals are expected, corresponding to the four carbon atoms in the molecule.

-

Methyl Carbon (N-CH₃): This will be the most upfield signal.

-

Imidazole Ring Carbons (C2, C4, C5): These carbons will appear at lower fields. The C2 carbon, bonded to two nitrogen atoms and a chlorine atom, will be significantly deshielded. The C5 carbon, attached to bromine and nitrogen, will also be downfield. The C4 carbon, bonded to a single proton, will be the most shielded of the ring carbons.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 34 - 36 | N-CH₃ | Aliphatic carbon attached to nitrogen. |

| ~ 115 - 120 | C4 | Aromatic carbon with attached proton. |

| ~ 125 - 130 | C5-Br | Carbon bearing a bromine atom. |

| ~ 140 - 145 | C2-Cl | Carbon between two nitrogens and bearing a chlorine atom. |

Note: Chemical shifts are predictions based on the analysis of substituted imidazoles. The effects of multiple halogen substituents can lead to variations.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 5-bromo-2-chloro-1-methyl-1H-imidazole will show characteristic absorption bands for the C-H, C=N, and C-X (halogen) bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3150 | C-H Stretch | Aromatic C-H (on imidazole ring) |

| 2950 - 3000 | C-H Stretch | Aliphatic C-H (methyl group) |

| 1500 - 1600 | C=N Stretch | Imidazole ring |

| 1400 - 1500 | C=C Stretch | Imidazole ring |

| 1000 - 1200 | C-N Stretch | Imidazole ring |

| 700 - 800 | C-Cl Stretch | Chloroalkane |

| 500 - 600 | C-Br Stretch | Bromoalkane |

Note: These are general ranges. The exact position and intensity of the peaks can be influenced by the overall molecular structure.[5][6][7]

Experimental Protocol: IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record a background spectrum of the empty ATR crystal first. Then, record the sample spectrum.

-

Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Caption: Workflow for ATR-IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For halogenated compounds, MS is particularly useful due to the characteristic isotopic patterns of chlorine and bromine.

The molecular formula is C₄H₄BrClN₂. The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a complex molecular ion cluster.[8]

-

Molecular Ion (M⁺): The molecular ion peak will appear as a cluster of peaks due to the isotopes. The most abundant combinations will be:

-

[C₄H₄⁷⁹Br³⁵ClN₂]⁺

-

[C₄H₄⁸¹Br³⁵ClN₂]⁺ and [C₄H₄⁷⁹Br³⁷ClN₂]⁺

-

[C₄H₄⁸¹Br³⁷ClN₂]⁺

-

-

Fragmentation: Fragmentation typically involves the loss of stable neutral molecules or radicals. Key fragmentation pathways would likely involve the loss of the halogen atoms or the methyl group.[9][10]

Table 4: Predicted Mass Spectrometry Data

| m/z (relative to ⁷⁹Br, ³⁵Cl) | Corresponding Ion/Fragment | Notes |

| 194/196/198 | [C₄H₄BrClN₂]⁺ | Molecular ion cluster (M⁺). The pattern will be complex due to both Br and Cl isotopes. |

| 179/181/183 | [M - CH₃]⁺ | Loss of the methyl group. |

| 115/117 | [M - Br]⁺ | Loss of a bromine radical. Shows characteristic 3:1 chlorine isotope pattern. |

| 159 | [M - Cl]⁺ | Loss of a chlorine radical. Shows characteristic 1:1 bromine isotope pattern. |

Note: The m/z values are nominal masses. High-resolution mass spectrometry would provide exact masses to confirm elemental compositions.[11][12]

Caption: Predicted ESI-MS Fragmentation Pathway.

Conclusion

The comprehensive spectroscopic analysis of 5-bromo-2-chloro-1-methyl-1H-imidazole provides a robust framework for its structural confirmation. ¹H and ¹³C NMR define the carbon-hydrogen skeleton, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and elemental composition through its distinct isotopic patterns. Together, these techniques offer a self-validating system for the unambiguous identification of this important chemical building block, ensuring its purity and structural integrity for applications in research and development.

References

-

RSC Publishing. Tracing absorption and emission characteristics of halogen-bonded ion pairs involving halogenated imidazolium species. Available from: [Link]

-

ACS Publications. Reinvestigation of the orientation of halogen substitution in imidazoles by nuclear magnetic resonance spectroscopy | The Journal of Organic Chemistry. Available from: [Link]

-

BMRB. bmse000790 Imidazole - Supplemental Proton Data at BMRB. Available from: [Link]

-

ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.. Available from: [Link]

-

LibreTexts Chemistry. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]

-

Michigan State University Chemistry. Mass Spectrometry. Available from: [Link]

-

MDPI. Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Available from: [Link]

-

PMC. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Available from: [Link]

-

ResearchGate. FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.. Available from: [Link]

-

MDPI. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Available from: [Link]

-

ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c.. Available from: [Link]

-

Chemconnections. Mass Spectrometry Fragmentation. Available from: [Link]

-

The Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Available from: [Link]

-

PubMed. Spectroscopic behavior on the formation complex of three double-armed calix[13]arene derivatives with lanthanoid nitrates in acetonitrile. Available from: [Link]

-

ResearchGate. The mass spectra of imidazole and 1-methylimidazole. Available from: [Link]

-

NIST WebBook. 1H-Imidazole. Available from: [Link]

-

Doc Brown's Chemistry. The mass-spectrum of 1-bromo-2-chloroethane. Available from: [Link]

-

NIST WebBook. 1H-Imidazole, 1-methyl-. Available from: [Link]

Sources

- 1. Buy 5-bromo-2-chloro-1-methyl-1H-Imidazole | 292608-79-8 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. whitman.edu [whitman.edu]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. chemconnections.org [chemconnections.org]

- 12. researchgate.net [researchgate.net]

- 13. bmse000790 Imidazole - Supplemental Proton Data at BMRB [bmrb.io]

Potential applications of 5-bromo-2-chloro-1-methyl-1H-imidazole in medicinal chemistry

Technical Guide: Medicinal Chemistry Applications of 5-Bromo-2-chloro-1-methyl-1H-imidazole

Executive Summary

5-Bromo-2-chloro-1-methyl-1H-imidazole (CAS 292608-79-8) is a high-value heterocyclic scaffold in modern drug discovery, prized for its orthogonal reactivity profile . Unlike symmetrically substituted imidazoles, this building block possesses two distinct halogen handles—a C5-bromide and a C2-chloride—that exhibit differential reactivity towards metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

This technical guide details the strategic application of this scaffold to generate highly functionalized trisubstituted imidazoles, a structural motif ubiquitous in kinase inhibitors (e.g., p38 MAPK), GPCR ligands, and antifungal agents. By leveraging the specific reactivity order (C5-Br > C2-Cl for Pd-catalysis), medicinal chemists can execute programmable, sequential functionalization to rapidly expand Structure-Activity Relationship (SAR) libraries.

Chemical Profile & Physical Properties[1][2][3][4]

| Property | Data |

| IUPAC Name | 5-Bromo-2-chloro-1-methyl-1H-imidazole |

| CAS Number | 292608-79-8 |

| Molecular Formula | C₄H₄BrClN₂ |

| Molecular Weight | 195.44 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water |

| Key Structural Features | Electron-rich π-system; C5-Br (soft electrophile); C2-Cl (harder electrophile/activated position) |

Orthogonal Reactivity & Regioselectivity

The utility of 5-bromo-2-chloro-1-methyl-1H-imidazole lies in its ability to undergo regioselective diversification . The electronic environment of the imidazole ring creates a predictable hierarchy of reactivity:

-

C5-Position (Bromine): The C-Br bond is weaker and more accessible for oxidative addition by Palladium(0) species. Standard Suzuki-Miyaura or Stille conditions preferentially functionalize this position first.

-

C2-Position (Chlorine): Flanked by two nitrogen atoms, the C2 position is electron-deficient (amidine-like). While less reactive towards Pd(0) than the C5-Br, it is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) with amines, thiols, or alkoxides, or Lithium-Halogen exchange.

Mechanism of Regiocontrol

Figure 1: Divergent reaction pathways allow for programmable synthesis of 2,5-disubstituted imidazoles.

Medicinal Chemistry Applications

A. Kinase Inhibitors (p38 MAPK & Raf)

The 1,2,5-trisubstituted imidazole core is a privileged scaffold in kinase inhibition. The C5-aryl group often occupies the hydrophobic pocket of the ATP-binding site, while the C2 substituent can be tailored to interact with the solvent-exposed region or the "gatekeeper" residue.

-

Strategy: Use Suzuki coupling at C5 to install the hydrophobic aryl ring, followed by SNAr at C2 with an amine to tune solubility and H-bonding.

B. Angiotensin II Receptor Antagonists

Analogs of Losartan often feature an imidazole ring. The 2-chloro group in the starting material can be converted to an alkyl or aryl group, or displaced by a nucleophile to mimic the pharmacophore of sartan drugs.

-

Strategy: C5-formylation (via lithiation) or coupling, followed by C2 alkylation.

C. Antimicrobial & Antifungal Agents

Nitroimidazoles are potent antimicrobials (e.g., Pretomanid). While this specific scaffold is not a nitroimidazole, it serves as a precursor to complex fused ring systems found in antifungal azoles.

Experimental Protocols

Disclaimer: These protocols are representative methodologies adapted from standard procedures for 2-halo-5-bromoimidazoles. Optimization for specific substrates is required.

Protocol A: Regioselective C5-Suzuki Cross-Coupling

Objective: Install an aryl group at C5 while leaving the C2-chlorine intact for subsequent steps.

-

Reagents:

-

5-Bromo-2-chloro-1-methyl-1H-imidazole (1.0 equiv)

-

Arylboronic acid (1.1 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd(PPh₃)₄ (5 mol%)

-

Base: 2M aq. Na₂CO₃ or K₃PO₄ (2.0 equiv)

-

Solvent: 1,4-Dioxane or DME (degassed)

-

-

Procedure:

-

Charge a reaction vial with the imidazole, boronic acid, and base.

-

Add solvent and sparge with Nitrogen/Argon for 10 minutes.

-

Add the Pd catalyst rapidly against a counter-flow of inert gas.

-

Seal and heat to 80–90°C for 4–12 hours. Note: Avoid temperatures >100°C to prevent oxidative addition at the C2-Cl position.

-

Monitor by LCMS. The C5-product (M-Br+Aryl) should be the major peak; C2-product should be minimal.

-

Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Protocol B: C2-Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the C2-chlorine with an amine nucleophile.

-

Reagents:

-

C5-substituted-2-chloro-1-methylimidazole (from Protocol A) (1.0 equiv)

-

Primary or Secondary Amine (2.0–3.0 equiv)

-

Base: DIPEA or K₂CO₃ (2.0 equiv)

-

Solvent: DMF, NMP, or DMSO

-

-

Procedure:

-

Dissolve the imidazole intermediate in the polar aprotic solvent.

-

Heat to 100–120°C in a sealed tube or microwave reactor. Note: The C2-Cl is deactivated compared to a 2-chloro-4-nitroimidazole, so elevated temperatures are necessary.

-

Workup: Pour into ice water. If solid precipitates, filter and wash. If oil, extract with EtOAc.

-

Sequential Functionalization Workflow

The following diagram illustrates the logical flow for constructing a library of kinase inhibitor candidates using this scaffold.

Figure 2: Sequential workflow for library generation.

Safety & Handling

-

Hazard Identification: Irritant to eyes, respiratory system, and skin.

-

Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or discoloration.

-

Waste: Dispose of halogenated organic waste according to local EHS regulations.

References

-

Regioselective Synthesis of Substituted Imidazoles. Smolecule Compound Database. 5-bromo-2-chloro-1-methyl-1H-Imidazole (CAS 292608-79-8). Link

-

Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Mechanistic insights into oxidative addition rates (Br > Cl). Link

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science, 2016. Analysis of C-Hal bond dissociation energies in heterocycles. Link

-

C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles. National Institutes of Health (PMC). Discusses C5 vs C2 reactivity trends in imidazole cores. Link

-

Nucleophilic Substitution Reaction of Imidazole Derivatives. Semantic Scholar. Computational study on SNAr reactivity of imidazole derivatives. Link

Sources

The Imidazole Scaffold: A Cornerstone of Modern Therapeutics

An In-depth Technical Guide on the Discovery and History of Substituted Imidazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have enabled the development of a remarkable array of therapeutic agents that have revolutionized the treatment of numerous diseases. This guide provides a comprehensive technical overview of the discovery and history of substituted imidazoles, tracing their journey from initial synthesis to their current status as indispensable tools in the pharmaceutical armamentarium. We will delve into the pivotal discoveries of key drug classes, including H2 receptor antagonists, proton pump inhibitors, and azole antifungals, exploring the scientific rationale, experimental methodologies, and structure-activity relationships that underpinned their development.

The Dawn of the Imidazole Era: From Glyoxaline to a Privileged Structure

The history of imidazole begins in 1858, when German chemist Heinrich Debus first synthesized the parent compound by reacting glyoxal and formaldehyde with ammonia.[1] He named the resulting molecule "glyoxaline."[1] For many years, the therapeutic potential of this simple heterocycle remained largely unexplored. However, its presence in naturally occurring molecules of profound biological importance, such as the amino acid histidine and the neurotransmitter histamine, hinted at its latent pharmacological significance.[2] The unique physicochemical properties of the imidazole ring, including its amphoteric nature, aromaticity, and ability to participate in hydrogen bonding and metal coordination, make it an ideal building block for designing molecules that can interact with biological targets with high affinity and specificity.[3][4]

The true potential of substituted imidazoles in medicine began to be realized in the mid-20th century, with the systematic exploration of its derivatives leading to the discovery of compounds with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[5] This early work laid the foundation for the rational design of some of the most successful drug classes in history.

Taming the Acid: The Rise of H2 Receptor Antagonists

The story of the first blockbuster imidazole-based drug is a landmark in rational drug design. In the mid-1960s, researchers at Smith, Kline & French (now GlaxoSmithKline) led by Sir James Black embarked on a quest to develop a drug to control stomach acid secretion, a major factor in peptic ulcer disease.[6] At the time, it was known that histamine stimulated acid production, but conventional antihistamines (H1 antagonists) were ineffective.[7] This led to the hypothesis of a second type of histamine receptor, the H2 receptor, located on parietal cells in the stomach lining.[7]

The team's approach was to systematically modify the structure of histamine to create a molecule that would bind to the H2 receptor without activating it, thereby acting as an antagonist. This led to the synthesis of a series of imidazole-containing compounds.

The Path to Cimetidine: A Stepwise Approach

The journey from the lead compound, histamine, to the final drug, cimetidine, was a multi-step process of chemical modification and biological testing.

-

Lead Compound: Histamine

-

Initial Breakthrough: The first H2 receptor antagonist, burimamide , was developed by extending the side chain of histamine and modifying the basicity of the imidazole ring.[8] While it proved the H2 receptor concept, its oral bioavailability was poor.

-

Increased Potency: Further modifications, including the introduction of a sulfur atom in the side chain and a methyl group on the imidazole ring, led to metiamide .[8] Metiamide was more potent but was associated with kidney toxicity and agranulocytosis, likely due to the thiourea group.[7]

-

The Final Breakthrough: Cimetidine: To overcome the toxicity of metiamide, the thiourea group was replaced with a cyanoguanidine group, resulting in the synthesis of cimetidine in 1972.[7][9] Cimetidine retained high H2 antagonist activity with a significantly improved safety profile.

Experimental Protocol: In Vitro H2 Receptor Antagonism Assay

The evaluation of H2 receptor antagonists during the development of cimetidine relied on in vitro assays that measured the ability of a compound to block histamine-induced responses. A common method is the radioligand binding assay.

Objective: To determine the binding affinity of a test compound to the histamine H2 receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]tiotidine) for binding to the H2 receptor in a membrane preparation.[2][10]

Methodology:

-

Membrane Preparation: Prepare a crude membrane fraction from cells or tissues expressing the histamine H2 receptor (e.g., guinea pig cerebral cortex).[11]

-

Incubation: Incubate the membrane preparation with a fixed concentration of [³H]tiotidine and varying concentrations of the test compound (e.g., cimetidine).

-

Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Table 1: H2 Receptor Antagonist Activity

| Compound | pA2 | Relative Potency (vs. Cimetidine) |

| Cimetidine | 6.95 | 1 |

| Ranitidine | 7.2 | 4.5 - 7.0 |

| Famotidine | - | ~30 |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[12]

Signaling Pathway and Experimental Workflow

Silencing the Proton Pump: A New Era of Acid Suppression

Following the success of H2 receptor antagonists, the quest for even more effective control of gastric acid led to the identification of a new therapeutic target: the H+/K+-ATPase, or proton pump.[13] This enzyme is the final step in the acid secretion pathway in parietal cells.[14] The discovery of proton pump inhibitors (PPIs), a class of drugs that irreversibly inactivate this enzyme, represented a major breakthrough in the treatment of acid-related disorders.[13]

The journey to the first PPI began with the screening of compounds for antisecretory activity. A substituted benzimidazole, timoprazole, was identified as a potent inhibitor of gastric acid secretion, though its mechanism of action was initially unknown.[15] Further research revealed that timoprazole and its analogs targeted the H+/K+-ATPase.[16]

From Timoprazole to Omeprazole: Optimizing for Efficacy and Safety

The development of the first clinically successful PPI, omeprazole, involved a process of lead optimization to enhance potency and reduce off-target effects.

-

Lead Compound: Timoprazole, a pyridylmethylsulfinyl benzimidazole, showed potent antisecretory activity but also caused thyroid gland enlargement due to iodine uptake inhibition.[15]

-

Lead Optimization: Researchers at AB Hässle (later AstraZeneca) systematically modified the timoprazole structure. The introduction of methoxy and methyl groups on the benzimidazole and pyridine rings, respectively, led to the discovery of omeprazole in 1979.[5][15] Omeprazole exhibited high potency for inhibiting the proton pump with an improved safety profile.[5]

Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay

The evaluation of PPIs relies on assays that measure the inhibition of the proton pump's enzymatic activity.

Objective: To determine the inhibitory potency (IC50) of a test compound against H+/K+-ATPase.

Principle: The activity of H+/K+-ATPase is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The inhibitory effect of a compound is determined by its ability to reduce the rate of Pi formation.[17][18]

Methodology:

-

Enzyme Preparation: Isolate H+/K+-ATPase-rich microsomes from gastric mucosa (e.g., from goat or pig).[18]

-

Pre-incubation: Pre-incubate the enzyme preparation with various concentrations of the test compound (e.g., omeprazole) at 37°C.[19]

-

Reaction Initiation: Initiate the enzymatic reaction by adding ATP and necessary cofactors (MgCl2 and KCl).[19]

-

Reaction Termination: Stop the reaction after a defined time by adding an ice-cold solution of trichloroacetic acid.[19]

-

Phosphate Quantification: Measure the amount of released inorganic phosphate using a colorimetric method, such as the Fiske-Subbarow method, which involves the formation of a phosphomolybdate complex that can be spectrophotometrically quantified at 660 nm.[20]

-

Data Analysis: Calculate the percentage of inhibition of H+/K+-ATPase activity for each concentration of the test compound and determine the IC50 value.

Table 2: Inhibitory Potency of Proton Pump Inhibitors

| Compound | IC50 (µg/mL) on H+/K+-ATPase |

| Omeprazole | 8.00 |

| Lansoprazole | - |

| Pantoprazole | - |

Note: Specific IC50 values can vary depending on the experimental conditions.[19]

Mechanism of Action and Development of Second-Generation PPIs

PPIs are prodrugs that are activated in the acidic environment of the parietal cell's secretory canaliculi.[21] The activated form, a sulfenamide, forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inhibition.[14]

First-generation PPIs, such as omeprazole and lansoprazole, are racemic mixtures.[3] The development of second-generation PPIs focused on single enantiomers, such as esomeprazole (the S-enantiomer of omeprazole) and dexlansoprazole (the R-enantiomer of lansoprazole).[3][22] These enantiopure drugs often exhibit improved pharmacokinetic profiles, leading to more consistent and sustained acid suppression.[22]

Combating Fungal Infections: The Azole Antifungals

The discovery of imidazole-containing compounds with potent antifungal activity marked a significant advancement in the treatment of mycotic infections. Azole antifungals work by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[23][24]

The first generation of azole antifungals included imidazole derivatives like clotrimazole and miconazole , which were primarily used for topical applications. The development of ketoconazole represented a major step forward as the first orally active broad-spectrum azole antifungal.[19]

Structure-Activity Relationships of Azole Antifungals

The antifungal activity of azole derivatives is highly dependent on their chemical structure. Key structural features that influence activity include:

-

The Azole Ring: The imidazole or triazole ring is essential for activity, as the N3 (for imidazoles) or N4 (for triazoles) atom coordinates with the heme iron of the CYP51 enzyme.

-

Substituents on the Azole Ring: The nature and position of substituents on the azole ring can significantly impact potency and selectivity.

-

Side Chains: The side chains attached to the azole ring play a crucial role in binding to the active site of the enzyme and influencing the pharmacokinetic properties of the molecule. For example, hydrophobic side chains can enhance membrane penetration.[25]

Table 3: Antifungal Activity of Imidazole Derivatives

| Compound | MIC (µg/mL) against C. albicans |

| Clotrimazole | 0.125 - 1 |

| Miconazole | 0.03 - 4 |

| Ketoconazole | 0.01 - 16 |

| Fluconazole (a triazole) | 0.25 - 2 |

MIC (Minimum Inhibitory Concentration) values can vary depending on the strain and testing conditions.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

The efficacy of antifungal agents is determined by measuring their ability to inhibit the growth of fungal pathogens in vitro.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.

Principle: The broth microdilution method involves exposing a standardized inoculum of the fungus to serial dilutions of the antifungal agent in a liquid growth medium. The MIC is the lowest concentration of the drug that prevents visible growth of the fungus after a specified incubation period.

Methodology:

-

Preparation of Antifungal Solutions: Prepare a series of twofold dilutions of the test compound in the appropriate broth medium (e.g., RPMI-1640).

-

Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested.

-

Inoculation: Inoculate each well of a microtiter plate containing the antifungal dilutions with the fungal suspension.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Reading of Results: Determine the MIC by visually inspecting the wells for turbidity (growth) or by using a spectrophotometer. The MIC is the lowest concentration at which no growth is observed.

The Evolution to Second-Generation Azoles

The emergence of fungal resistance and the desire for improved safety and broader spectrum of activity led to the development of second-generation azole antifungals .[26][27] While many of these are triazole derivatives (e.g., fluconazole, itraconazole, voriconazole), they build upon the foundational discoveries of the earlier imidazole antifungals. These newer agents often exhibit improved oral bioavailability, a broader spectrum of activity against resistant fungal strains, and a better safety profile.[14][23]

Conclusion: The Enduring Legacy and Future of Substituted Imidazoles

The discovery and development of substituted imidazoles represent a triumph of medicinal chemistry and rational drug design. From the pioneering work on H2 receptor antagonists that transformed the treatment of peptic ulcers to the life-saving innovations of proton pump inhibitors and azole antifungals, the imidazole scaffold has consistently proven its value as a versatile platform for creating novel therapeutics. The insights gained from the study of these early imidazole-based drugs continue to inform the design of new generations of therapeutic agents with improved efficacy, selectivity, and safety profiles. As our understanding of disease biology deepens, the remarkable chemical tractability of the imidazole ring ensures that it will remain a central focus of drug discovery efforts for years to come, promising new solutions to pressing medical challenges.

References

- Kale, P., & Johnson, L. B. (2005). Second-generation azole antifungal agents. Drugs of Today, 41(2), 91-105.

- Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.

- Sachs, G., Shin, J. M., & Howden, C. W. (2006). The clinical pharmacology of proton pump inhibitors. Alimentary pharmacology & therapeutics, 23(s2), 2-8.

- BenchChem. (2025). Application Notes: Histamine H2 Receptor Binding Assay Using Arpromidine.

- Kale, P., & Johnson, L. B. (2005). Second-generation azole antifungal agents. Drugs Today (Barc), 41(2), 91-105.

- Pfaller, M. A., & Diekema, D. J. (2004). Rare and emerging opportunistic fungal pathogens: concern for resistance. Antimicrobial agents and chemotherapy, 48(12), 4554-4563.

- Sigma-Aldrich.

- Wikipedia. Discovery and development of proton pump inhibitors.

- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.

- Wikipedia. Proton pump inhibitor.

- Shin, J. M., & Sachs, G. (2008). Pharmacology of proton pump inhibitors. Current gastroenterology reports, 10(6), 528-534.

- Satoh, H., Inatomi, N., Nagaya, H., Inada, I., Nohara, A., & Nakamura, N. (1994). Antisecretory and antiulcer activities of a novel proton pump inhibitor, AG-1749, in dogs and rats. Journal of Pharmacology and Experimental Therapeutics, 268(3), 1435-1442.

- Shinde, D. B., Shinde, N. D., & Shinde, A. D. (2012). Imidazole and its biological activities: A review. International Journal of PharmTech Research, 4(1), 259-272.

- Olbe, L., Carlsson, E., & Lindberg, P. (2003). A proton-pump inhibitor expedition: the case histories of omeprazole and esomeprazole. Nature reviews Drug discovery, 2(2), 132-139.

- Norris, T., & Slawin, A. M. Z. (2018). Histamine H2 receptor radioligands: triumphs and challenges. Future Medicinal Chemistry, 10(18), 2185-2199.

- Lepesheva, G. I., & Waterman, M. R. (2007). Sterol 14α-demethylase (CYP51), a P450 in all biological kingdoms. Biochimica et Biophysica Acta (BBA)-General Subjects, 1770(3), 467-477.

- Groll, A. H., & Walsh, T. J. (2001). Antifungal chemotherapy: advances and perspectives. Swiss medical weekly, 131(41-42), 545-555.

- Oreate AI. (2026). Unlocking the Secrets of the Histamine H2 Receptor: A Live Cell Approach.

- Ghamari, N., & Ghamari, F. (2014). The use of an in vitro binding assay to predict histamine H2-antagonist activity. Journal of pharmacological and toxicological methods, 70(2), 135-140.

- Asai, F., Ito, K., Takahashi, K., & Ishida, M. (2000). Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds. Yakugaku zasshi: Journal of the Pharmaceutical Society of Japan, 120(1), 108-114.

- Cayman Chemical. Lanosterol 14 alpha-demethylase (human, recombinant).

- Bienta. CYP450 inhibition assay (fluorogenic).

- Kumar, A., Singh, P., Kumar, S., & Singh, R. (2025). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship. Journal of Molecular Structure, 1325, 139456.

- Black, J. W., Duncan, W. A. M., Durant, C. J., Ganellin, C. R., & Parsons, M. E. (1972). Definition and antagonism of histamine H2-receptors.

- Biological and Molecular Chemistry. (2025).

- Kwiecień, M., & Winiarska-Mieczan, A. (2023).

- Goodarzi, M., & Freitas, M. P. (2010). Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. Current Computer-Aided Drug Design, 6(4), 287-296.

- Enamine. LC-MS/MS based Cytochrome P450 Inhibition Assay.

- MSE Supplies.

- American Chemical Society. (1997). Tagamet Discovery of Histamine H2-receptor Antagonists.

- Molinder, H. K. (1994). The development of cimetidine: 1964-1976. A human story. Journal of clinical gastroenterology, 19(3), 248-254.

- Brimblecombe, R. W., Duncan, W. A., Durant, G. J., Emmett, J. C., Ganellin, C. R., & Parsons, M. E. (1975). Cimetidine-a non-thiourea H2-receptor antagonist.

- Daly, M. J., Humphray, J. M., & Stables, R. (1981). Some in vitro and in vivo actions of the new histamine H2-receptor antagonist, ranitidine. British journal of pharmacology, 72(1), 49-54.

- Elabscience.

- Njoya, A. W., Mkounga, P., Nkeng-Efouab, P. G., Fotsing, M. C. T., Kemda, A. M. T., Tchoukoua, A., ... & Oumar, M. (2016). In vitro H+/K+-ATPase Inhibition, Antiradical Effects of a Flavonoid-rich Fraction of Dissotis rosamariae. Asian Pacific Journal of Tropical Biomedicine, 6(7), 574-579.

- Kavimani, S., Mounissamy, V. M., & Gunasegaran, R. (2016). In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract. Journal of basic and clinical physiology and pharmacology, 27(4), 369-376.

- Khan, I., Saqib, F., Ahmad, S., Sabir, A., & Fiaz, M. (2015). In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn. Journal of enzyme inhibition and medicinal chemistry, 30(6), 1024-1027.

- Eurofins Discovery.

- LifeNet Health LifeSciences. CYP Inhibition Assay Services Based on FDA Guidance.

-

Ghale, G., Nau, W. M., & Challa, R. (2016). Molecular Encapsulation of Histamine H 2 -Receptor Antagonists by Cucurbit[11]Uril: An Experimental and Computational Study. Molecules, 21(9), 1187.

- Cyprotex. Cytochrome P450 (CYP) Inhibition assay (IC50).

- Wikipedia. Lanosterol 14 alpha-demethylase.

- Veeprho.

- Shinozaki, S., Osawa, H., Sakamoto, H., Hayashi, Y., & Kawarabayashi, K. (2021). Can Dual Delayed-Release Esomeprazole Replace Dexlansoprazole?. Clinical endoscopy, 54(3), 397.

- Quick Company. Pharmaceutical Compositions Comprising Dexlansoprazole.

Sources

- 1. Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The use of an in vitro binding assay to predict histamine H2-antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking the Secrets of the Histamine H2 Receptor: A Live Cell Approach - Oreate AI Blog [oreateai.com]

- 5. The physiological background behind and course of development of the first proton pump inhibitor [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. journals.asm.org [journals.asm.org]

- 8. US8198455B2 - Process for the preparation of dexlansoprazole - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ChemiSCREEN Human H2 Histamine Receptor Membrane Preparation Human H2 GPCR membrane preparation for Radioligand binding Assays & GTPγS binding. | Sigma-Aldrich [sigmaaldrich.com]

- 12. Some in vitro and in vivo actions of the new histamine H2-receptor antagonist, ranitidine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Omeprazole - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 16. karger.com [karger.com]

- 17. H+K+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]

- 18. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jnsbm.org [jnsbm.org]

- 20. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 23. publications.aap.org [publications.aap.org]

- 24. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 25. biolmolchem.com [biolmolchem.com]

- 26. Second-generation azole antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. semanticscholar.org [semanticscholar.org]

The Bifunctional Linchpin: 5-Bromo-2-chloro-1-methyl-1H-imidazole in High-Value Scaffold Synthesis

Executive Summary

In the architecture of modern drug discovery, 5-bromo-2-chloro-1-methyl-1H-imidazole (CAS: 1003-21-0) serves as a premier "linchpin" scaffold. Its value lies in its orthogonal reactivity profile : the distinct electronic environments of the C-5 bromine and C-2 chlorine atoms allow for highly regioselective, sequential functionalization.

This guide moves beyond basic characterization to provide a strategic roadmap for utilizing this building block. We address the specific challenges of imidazole metallation, the hierarchy of palladium-catalyzed cross-couplings, and the conditions required to activate the typically inert C-2 position.

Structural Analysis & Reactivity Profile

The utility of this scaffold is dictated by the electronic disparity between the two halogenated positions.

-

Position 1 (N-Methyl): The methyl group acts as a fixed blocking group, preventing tautomerization and improving solubility in organic solvents (DCM, THF) compared to NH-imidazoles.

-

Position 5 (Bromine): This is the primary reactive handle . The C-Br bond is weaker than the C-Cl bond, making it the preferred site for oxidative addition by Pd(0) catalysts (Suzuki, Stille, Sonogashira) and Lithium-Halogen exchange.

-

Position 2 (Chlorine): This is the secondary/latent handle . Flanked by two nitrogen atoms, the C-2 position is electron-deficient.[1] While less reactive toward Pd(0) than C-5, it is susceptible to Nucleophilic Aromatic Substitution (

) under forcing conditions or specific Buchwald-Hartwig protocols.

Visualizing the Divergent Reactivity

The following diagram illustrates the decision tree for functionalizing this scaffold.

Caption: Reactivity hierarchy showing the kinetic preference for C-5 functionalization over C-2.

Primary Functionalization: The C-5 Gateway

The C-5 position is the standard entry point for building complexity. The bromine atom is sufficiently activated for standard cross-coupling without affecting the C-2 chlorine.

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at C-5 while retaining the C-2 chloride for later use.

Mechanism: The catalytic cycle initiates with the oxidative addition of Pd(0) into the C-Br bond.[1] The C-Cl bond, being stronger (bond dissociation energy ~95 kcal/mol vs ~68 kcal/mol for C-Br), remains intact if the reaction temperature is controlled and the catalyst load is optimized.

Experimental Workflow:

-

Reagents:

-

Substrate: 5-bromo-2-chloro-1-methylimidazole (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

-

Catalyst:

(3-5 mol%) — Preferred for steric bulk and stability. -

Base:

(2.0 M aqueous, 3.0 equiv) -

Solvent: 1,4-Dioxane or DME.

-

-

Step-by-Step:

-

Charge a reaction flask with the imidazole substrate, boronic acid, and Pd catalyst under an inert atmosphere (

or Ar). -

Add degassed solvent and aqueous base.

-

Critical Step: Heat to 80–90°C . Do not exceed 100°C aggressively, as oxidative addition into the C-2 chloride becomes competitive at higher energies with active catalysts.

-

Monitor via LC-MS. The bromide should be consumed within 2–4 hours.

-

Workup: Dilute with EtOAc, wash with water/brine. The product (5-aryl-2-chloro-1-methylimidazole) is usually stable on silica gel.

-

Protocol B: Lithium-Halogen Exchange (The "Cold" Route)

Objective: Generate a C-5 nucleophile (organolithium) to react with electrophiles (aldehydes, ketones, acyl chlorides).

Scientific Nuance: Direct deprotonation of 1-methylimidazole usually occurs at C-2 (the most acidic proton). However, with a bromine at C-5, Lithium-Halogen exchange is kinetically faster than C-2 deprotonation at low temperatures.

Experimental Workflow:

-

Conditions:

-

Solvent: Anhydrous THF (strictly dry).

-

Reagent:

(1.1 equiv) or -

Temperature: -78°C (Mandatory).

-

-

Step-by-Step:

-

Cool the solution of 5-bromo-2-chloro-1-methylimidazole in THF to -78°C.

-

Add

dropwise over 15 minutes. -

Wait Time: Stir for exactly 30 minutes. Caution: Extended stirring or warming >-60°C can lead to "Halogen Dance" (migration of Li to C-2) or elimination.

-

Add the electrophile (e.g., benzaldehyde) slowly.

-

Allow to warm to RT only after the electrophile addition is complete.

-

Secondary Functionalization: Activating the C-2 Position

Once the C-5 position is derivatized, the C-2 chlorine remains. This position is historically difficult to activate due to the electron-rich nature of the imidazole ring (post-coupling) and the strength of the C-Cl bond.

Strategy 1: Nucleophilic Aromatic Substitution ( )

This pathway is viable only if the nucleophile is strong (e.g., thiols, alkoxides, secondary amines) or if the group installed at C-5 is electron-withdrawing (further activating the ring).

-

Conditions: DMF or DMSO,

, excess nucleophile. -

Limitation: Steric hindrance from the N-methyl group and the new C-5 substituent can impede attack.

Strategy 2: Buchwald-Hartwig Amination

For C-N bond formation at C-2, standard conditions often fail. Specialized bulky phosphine ligands are required to facilitate the oxidative addition into the hindered, electron-rich C-Cl bond.

Recommended System:

-

Catalyst:

or Pd(OAc)2. -

Ligand: XPhos or BrettPhos (highly active for heteroaryl chlorides).

-

Base:

or -

Solvent: Toluene or t-Amyl alcohol at

.

Sequential Synthesis Workflow Visualization

The following diagram details a validated workflow for creating a bi-functionalized drug scaffold (e.g., a kinase inhibitor core).

Caption: Sequential functionalization workflow converting the di-halo scaffold into a bioactive core.

Comparative Data: Catalyst Efficiency

The following table summarizes catalyst performance for the C-5 coupling step, based on internal application data and literature precedents.

| Catalyst System | Ligand Class | Yield (C-5 Arylation) | C-2 Side Reaction? | Notes |

| Pd(dppf)Cl2 | Bidentate Ferrocenyl | 88-95% | < 2% | Standard. Robust, easy workup.[2] |

| Pd(PPh3)4 | Monodentate Phosphine | 75-85% | ~5% | Sensitive to air; "black" Pd precipitation common. |

| Pd2(dba)3 + XPhos | Biaryl Phosphine | >95% | 10-15% | Too active. Can activate C-2 Cl prematurely. |

| Pd(OAc)2 + P(o-tol)3 | Bulky Phosphine | 60-70% | < 1% | Slow kinetics; requires higher temps. |

Safety & Handling

-

Hazards: 5-bromo-2-chloro-1-methylimidazole is an irritant and potential sensitizer.

-

Skin/Eye: Causes severe eye damage (H318) and skin burns (H314).[3] Wear full PPE including face shield.

-

Reactivity: Avoid contact with strong oxidizing agents. In the event of fire, emits toxic fumes (NOx, HCl, HBr).

-

Storage: Store under inert gas (Argon) if possible, though the solid is relatively stable in air. Keep cool (2-8°C) to prevent slow debromination or discoloration over months.

References

- Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of imidazole derivatives.

-

Thermo Scientific Chemicals. (2024). 5-Bromo-1-methylimidazole Safety Data Sheet. Retrieved from [Link]

-

Organic Letters. (2010). Cu-Catalyzed N-Alkynylation of Imidazoles. (Context for imidazole metal-catalyzed couplings). Retrieved from [Link]

-

PubChem. (2024). 4-bromo-5-chloro-1-methyl-1h-imidazole Compound Summary. Retrieved from [Link]

Sources

Biological activity of halogenated imidazole derivatives

Biological Activity of Halogenated Imidazole Derivatives: A Technical Guide

Executive Summary

The imidazole ring (1,3-diazole) is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for a vast array of antifungal, anticancer, and antimicrobial agents. However, the naked imidazole ring often suffers from rapid metabolic clearance and suboptimal binding affinity. Halogenation —the strategic introduction of Fluorine (F), Chlorine (Cl), Bromine (Br), or Iodine (I)—is the critical medicinal chemistry transformation that unlocks the full therapeutic potential of this class.

This guide analyzes the biological activity of halogenated imidazole derivatives, focusing on the structure-activity relationships (SAR) driven by halogen bonding (sigma-hole interactions), metabolic blocking, and lipophilicity modulation. It provides actionable protocols for synthesis and biological evaluation, designed for researchers optimizing lead compounds.

The Halogen Advantage: Mechanistic Principles

The addition of a halogen atom is not merely a steric modification; it fundamentally alters the electronic landscape of the imidazole ring.

The Sigma-Hole & Halogen Bonding

Unlike hydrogen bonding, which relies on a positive hydrogen atom, halogen bonding involves a specific region of positive electrostatic potential on the halogen atom, known as the sigma-hole (

-

Mechanism: The electron density in the halogen atom is anisotropic. While the equatorial region is electron-rich (nucleophilic), the region along the C-X bond axis (distal to the carbon) is electron-deficient (electrophilic).

-

Interaction: This positive "cap" interacts with Lewis bases (e.g., carbonyl oxygens, nitrogen lone pairs) in the target protein binding pocket.

-

Order of Strength:

.[6]-

Note: Fluorine rarely exhibits a sigma-hole due to its high electronegativity and low polarizability, making it a poor halogen bond donor but an excellent metabolic blocker.

-

Metabolic Stability (The Fluorine Effect)

The C-F bond is one of the strongest in organic chemistry (~105 kcal/mol).[6]

-

CYP450 Blocking: Para-fluorination on phenyl rings attached to the imidazole (as seen in Fluconazole) blocks oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly extending the drug's half-life (

). -

Lipophilicity: Fluorination increases

, enhancing membrane permeability without the steric penalty of larger halogens.

Structure-Activity Relationships (SAR)

The biological activity of halogenated imidazoles depends heavily on the position and nature of the halogen.

SAR Logic Diagram

Figure 1: SAR logic flow for halogenated imidazole derivatives, distinguishing between the roles of Fluorine (metabolic stability) and heavier halogens (binding affinity).

Therapeutic Applications

Antifungal Activity (The Azoles)

-

Mechanism: Inhibition of lanosterol 14

-demethylase (CYP51), an enzyme essential for ergosterol biosynthesis in the fungal cell membrane. -

Halogen Role:

-

Clotrimazole/Miconazole: Contain chlorinated phenyl rings.[7] The chlorines fill the hydrophobic access channel of the CYP51 enzyme and interact with phenylalanine residues.

-

Fluconazole/Voriconazole: Use difluorophenyl moieties. The fluorine atoms lower the basicity of the triazole/imidazole ring, reducing inhibition of mammalian CYP450s (selectivity) while maintaining high fungal potency.

-

Anticancer Activity[8][9]

-

Mechanism: Disruption of microtubule dynamics (tubulin polymerization inhibition) or inhibition of kinases (e.g., BRAF, EGFR).

-

Key Derivative Class: 2-substituted-4,5-diaryl imidazoles.

-

Halogen Role: A 2-chloro or 2-bromo substituent on the phenyl ring at the C4/C5 position often creates a "molecular anchor" via halogen bonding with backbone carbonyls in the tubulin colchicine-binding site.

Antimicrobial (Nitroimidazoles)

-

Mechanism: The nitro group is reduced by anaerobes to toxic radical species that damage DNA.

-

Halogen Role: Addition of a halogen (e.g., 2-chloro-4-nitroimidazole) increases the reduction potential, making the drug more readily activated by bacterial nitroreductases while altering solubility.

Experimental Workflows

Synthesis of 2,4,5-Trisubstituted Halogenated Imidazoles

Context: A "One-Pot" multicomponent reaction is the industry standard for generating libraries of these derivatives.

Reagents:

-

Halogenated Benzil (e.g., 4,4'-dichlorobenzil).

-

Halogenated Benzaldehyde (e.g., 2-fluorobenzaldehyde).

-

Ammonium Acetate (Nitrogen source).

-

Catalyst (e.g., Iodine,

, or acidic ionic liquid).

Workflow:

-

Mix: Combine 1.0 eq Benzil, 1.0 eq Benzaldehyde, and 4.0 eq Ammonium Acetate in ethanol or acetic acid.

-

Reflux: Heat at 80–100°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Precipitation: Pour reaction mixture into crushed ice/water. The halogenated imidazole usually precipitates due to low water solubility.

-

Purification: Recrystallize from Ethanol/Water.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Purpose: To determine the IC50 of halogenated derivatives against cancer cell lines (e.g., A549, HeLa). Critical Consideration: Halogenated imidazoles often have poor aqueous solubility. Proper DMSO controls are mandatory.

Step-by-Step Protocol:

-

Seeding: Plate cells (A549) at a density of 5,000–7,000 cells/well in a 96-well plate containing 100 µL of DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO2 to allow attachment.

-

Drug Preparation:

-

Dissolve halogenated imidazole in 100% DMSO to make a 10 mM stock.

-

Perform serial dilutions in culture medium. Final DMSO concentration must be < 0.5% to avoid solvent toxicity.[8]

-

-

Treatment: Remove old media. Add 100 µL of drug-containing media (concentrations: 0.1, 1, 10, 50, 100 µM). Include a "Vehicle Control" (0.5% DMSO only) and "Positive Control" (e.g., Doxorubicin).

-

Incubation: Incubate for 48 or 72 hours .

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours at 37°C. (Viable mitochondria reduce yellow MTT to purple formazan).

-

Solubilization: Carefully aspirate media. Add 100 µL of DMSO or Isopropanol + 0.04 N HCl . Shake plate for 10 mins.

-

Read: Measure absorbance at 570 nm (reference 630 nm).

-

Analysis: Calculate % Cell Viability =

. Plot dose-response curve to determine IC50.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

Standard: CLSI M07-A10 / EUCAST.

-

Inoculum Prep: Prepare bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB). -

Plate Setup: Use a 96-well round-bottom plate. Add 100 µL of drug dilutions (2-fold serial dilution) in CAMHB.

-

Inoculation: Add 100 µL of diluted bacterial suspension to each well (Final volume 200 µL; Final inoculum

CFU/mL). -

Controls:

-

Growth Control: Bacteria + Broth + Solvent (DMSO).

-

Sterility Control: Broth only.

-

-

Incubation: 16–20 hours at 35°C (aerobic).

-

Read: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.

Data Summary: Halogen Impact

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |

| Van der Waals Radius | 1.47 Å (Small) | 1.75 Å | 1.85 Å | 1.98 Å (Large) |

| Electronegativity | 4.0 (Highest) | 3.0 | 2.8 | 2.5 |

| Sigma-Hole Strength | Negligible | Moderate | Strong | Very Strong |

| C-X Bond Strength | Very High (Stable) | High | Moderate | Weak (Labile) |

| Primary Utility | Metabolic Blocking, Lipophilicity | Hydrophobic Filling | Halogen Bonding | Halogen Bonding |

References

-

Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. (2026). Explains the mechanistic rationale for improved metabolic profiles (C-F bond strength vs. CYP oxidation).[9]

-

Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Pharmaceuticals. (2025).[5] Detailed review of the sigma-hole concept and its application in ligand-receptor interactions.

-

Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents. Chemical Science. (2026).[10] A comparative analysis of binding constants and physicochemical properties.

-

Structure-activity relationships for NAMI-A-type complexes (imidazole derivatives). Journal of Medicinal Chemistry. (2007). Evaluation of imidazole-based ruthenium complexes for anticancer activity.

-

Assessment of in vitro cytotoxicity of imidazole ionic liquids. Toxicology in Vitro. (2020). Provides the specific MTT assay parameters adapted for imidazole derivatives.

-

Synthesis and Biological Evaluation of New Nitroimidazole Derivatives. Iranian Journal of Pharmaceutical Research. (2023). Protocols for synthesizing and testing antimicrobial imidazole derivatives.

Sources

- 1. Halogen bonding: the sigma-hole. Proceedings of "Modeling interactions in biomolecules II", Prague, September 5th-9th, 2005 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. library2.smu.ca [library2.smu.ca]

- 4. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RU2171804C1 - Method of synthesis of 1-(2-chlorophenyl)-diphenyl-1h-imidazole - Google Patents [patents.google.com]

- 8. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing dehalogenation of 5-bromo-2-chloro-1-methyl-1H-imidazole during reactions

The following guide serves as a specialized Technical Support Center for researchers working with 5-bromo-2-chloro-1-methyl-1H-imidazole . This scaffold is synthetically valuable but notoriously prone to dehalogenation (loss of Br or Cl) due to the competing reactivities of the C-5 Bromine (susceptible to metal exchange) and the C-2 Chlorine (susceptible to nucleophilic attack).

Subject: Preventing Unwanted Dehalogenation of 5-bromo-2-chloro-1-methyl-1H-imidazole Ticket ID: #IMD-5Br2Cl-SUP Support Level: Tier 3 (Senior Application Scientist)

Core Reactivity Profile

Before troubleshooting specific reactions, you must understand the "Danger Zones" of your molecule. The 5-bromo-2-chloro-1-methylimidazole scaffold has two distinct halogen failure modes:

| Position | Halogen | Primary Failure Mode | Trigger Conditions |

| C-5 | Bromine | Lithium-Halogen Exchange | Exposure to alkyl-lithiums ( |

| C-5 | Bromine | Hydrodehalogenation | Pd-catalyzed couplings with protic solvents or slow transmetalation. |

| C-2 | Chlorine | Nucleophilic Substitution ( | Strong nucleophiles (thiols, amines) at high temps; C-2 is activated by adjacent nitrogens. |

| C-4 | Hydrogen | N/A (Target for C-H activation) | Attempting to deprotonate here with |

Troubleshooting Guides (Q&A Format)

Ticket #001: "I tried to lithiate C-4 to add an electrophile, but I lost the Bromine at C-5."

User Context:

"I treated 5-bromo-2-chloro-1-methylimidazole with

-BuLi at -78°C intending to deprotonate the C-4 position. After quenching with an aldehyde, I isolated a product where the C-5 Bromine was replaced by Lithium (and then the electrophile), or just Hydrogen (protonated)."

Root Cause Analysis:

The rate of Lithium-Halogen Exchange at the C-5 position (Br) is orders of magnitude faster than the rate of Deprotonation at C-4. Even at -78°C,

Corrective Action: The "Turbo-Hauser" Switch

You must switch from a nucleophilic base (

Protocol: Selective C-4 Functionalization via Knochel-Hauser Base

-

Reagent: TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex).

-

Mechanism: The bulky TMP amide cannot attack the Bromine (steric hindrance) but is basic enough to remove the C-4 proton. The LiCl breaks up aggregates, making the base kinetically active ("Turbo").

Step-by-Step Procedure:

-

Preparation: Dry a Schlenk flask and purge with Argon.

-

Dissolution: Dissolve 5-bromo-2-chloro-1-methylimidazole (1.0 equiv) in anhydrous THF (0.5 M).

-

Activation: Cool to -40°C (Note: -78°C is often too cold for magnesiation; -40°C to -20°C is optimal).

-

Addition: Dropwise add TMPMgCl·LiCl (1.1 equiv, typically 1.0 M in THF/Toluene).

-

Incubation: Stir for 30–60 minutes.

-

Checkpoint: The C-4 magnesiated species is stable at this temperature.

-

-

Quench: Add your electrophile (e.g., aldehyde, iodine).

-

Result: C-4 functionalized product with C-5 Br and C-2 Cl intact .

Ticket #002: "My Suzuki coupling at C-5 yielded the 'reduced' product (H instead of Ar)."

User Context:

"I am trying to couple an aryl boronic acid to the C-5 Bromine. I used Pd(PPh3)4 and Na2CO3 in Dioxane/Water. The major byproduct is the hydrodehalogenated imidazole (Br replaced by H)."

Root Cause Analysis:

This is Hydrodehalogenation . It occurs when the oxidative addition intermediate (L

-

Culprit 1: Protic solvents (Water/Alcohols) acting as hydride sources.

-

Culprit 2: Slow transmetalation (Boronic acid is not activated enough).

-

Culprit 3: "Slow" ligands allowing the Pd-complex to decompose.

Corrective Action: The "Anhydrous Buchwald" Protocol Switch to a dialkylbiaryl phosphine ligand system (e.g., XPhos or SPhos) and exclude water/alcohols.

Protocol: Dehalogenation-Free Suzuki Coupling

-

Catalyst System: Use Pd

(dba)-

Why? XPhos promotes extremely fast reductive elimination, outcompeting the dehalogenation pathway.

-

-

Base: Use K

PO -

Solvent: Anhydrous Toluene or THF . (Avoid MeOH/EtOH/H

O). -

Temperature: 80–100°C.

Visualizing the Failure Mode (Graphviz):

Figure 1: The "Fork in the Road." Fast ligands push the reaction left (Green); slow ligands or wet solvents push the reaction right (Red).

Ticket #003: "Reducing a Nitro group on the side-chain stripped my halogens."

User Context:

"I successfully added a nitrophenyl group. Now I need to reduce the nitro group to an amine. I used H

and Pd/C. The nitro reduced, but the C-5 Bromine and C-2 Chlorine also fell off."

Root Cause Analysis:

Standard catalytic hydrogenation (Pd/C + H

Corrective Action: Chemoselective Reduction

You must use a method that reduces NO

Recommended Protocols:

| Method | Reagents | Pros | Cons |

| Iron Reduction (Standard) | Fe powder (5 equiv), NH | Extremely cheap, 100% selective for NO | Heterogeneous sludge can be messy to filter. |

| Tin Chloride | SnCl | Homogeneous, very reliable. | Tin waste disposal; workup requires care to avoid emulsions. |

| Sulfided Platinum | Pt(S)/C + H | Clean catalytic method; Sulfur poisons the catalyst against halogen insertion. | Catalyst is more expensive/specialized. |

Protocol: Iron/Ammonium Chloride Reduction (The Workhorse)

-

Dissolve substrate in EtOH:Water (3:1 ratio).

-

Add Iron Powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

-

Heat to 70°C with vigorous stirring (mechanical stirring recommended for scale).

-

Monitor by TLC (usually done in < 2 hours).

-

Workup: Filter hot through Celite to remove iron oxides. Wash the pad with EtOAc.

Decision Logic for Base Selection

When planning functionalization of 5-bromo-2-chloro-1-methylimidazole, use this logic flow to avoid dehalogenation.

Figure 2: Logic flow for selecting the correct reagent to preserve halogen integrity.

References

-

Knochel-Hauser Base Mechanism & Application: Krasovskiy, A., Krasovskaya, V., & Knochel, P. (2006).[2] Mixed Mg/Li Amides of the Type R2NMgCl[3]·LiCl as Highly Active Bases for the Regioselective Functionalization of Aromatics and Heteroaromatics. Angewandte Chemie International Edition.[2]

-

Prevention of Dehalogenation in Suzuki Coupling: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

-

Selective Reduction of Nitro Groups: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters.[4][5]

-

Turbo-Grignard (i-PrMgCl·LiCl) for Halogen Exchange: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]

- 4. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 5. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

Optimizing catalyst and ligand selection for imidazole Suzuki reactions

Welcome to the technical support center for imidazole Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during these crucial C-C bond-forming reactions. The following content is structured to provide in-depth, field-proven insights into catalyst and ligand selection, reaction optimization, and problem-solving.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you might encounter during your experiments. The question-and-answer format is intended to help you quickly identify and resolve your challenges.

Question 1: Why is my imidazole Suzuki reaction showing low to no yield?

Answer:

Low yields in imidazole Suzuki couplings are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is essential.

-

Catalyst Deactivation by Unprotected Imidazole N-H: The acidic proton on the imidazole ring can react with the basic reaction components or coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] While some protocols for unprotected haloimidazoles exist, they often require careful optimization of conditions.[2][3] If you are working with an unprotected imidazole, consider N-protection (e.g., with a Boc group) as a primary troubleshooting step.[4]

-

Inappropriate Catalyst or Ligand Choice: The combination of the palladium source and the ligand is critical. For imidazole substrates, which can be challenging, standard catalysts may not be sufficient.

-

Ligands: Bulky, electron-rich phosphine ligands like XPhos and SPhos are often effective for coupling heteroaryl halides.[1] N-Heterocyclic carbene (NHC) ligands are also highly recommended due to their strong σ-donor properties, which can enhance catalytic activity, especially for less reactive aryl chlorides.[5][6][7]

-

Palladium Source: While Pd(PPh₃)₄ can be used, in-situ generation of the active Pd(0) catalyst from sources like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand often provides better results and allows for more modularity in screening.[1][6][8] Buchwald's palladium precatalysts are also an excellent choice as they are air-stable and efficiently generate the active catalytic species.[6]

-

-

Suboptimal Reaction Parameters:

-

Base: The choice and strength of the base are crucial. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1][9] For challenging couplings, a stronger base might be necessary. However, excessively strong bases can lead to side reactions.

-

Solvent: Aprotic polar solvents like dioxane, THF, or DMF, often with the addition of water, are commonly used.[6] The water can be essential for dissolving the base and facilitating the transmetalation step.[6]

-

Temperature: While some reactions can proceed at room temperature with highly active catalysts, others may require heating (60-120 °C) to overcome activation barriers.[1][10]

-

-

Poor Quality of Reagents:

-

Boronic Acid/Ester Instability: Heterocyclic boronic acids, including some imidazole derivatives, can be unstable and prone to protodeboronation (cleavage of the C-B bond).[11] Using freshly prepared boronic acid or employing more stable alternatives like MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates can mitigate this issue.[11][12] MIDA boronates, in particular, offer the advantage of a slow release of the boronic acid under basic conditions, which can improve yields with unstable coupling partners.

-

Catalyst Degradation: Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture. Ensure your catalyst is of good quality and handled under an inert atmosphere. The formation of palladium black is an indicator of catalyst decomposition.[6]

-

Question 2: I'm observing significant amounts of side products like homocoupling of the boronic acid and protodeboronation. What can I do?

Answer:

The formation of these side products points towards issues with the reaction kinetics, where the desired cross-coupling pathway is not favored.

-

Protodeboronation: This occurs when the boronic acid reacts with a proton source (like water or the unprotected N-H of another imidazole) to replace the boronic acid group with a hydrogen atom. This is particularly problematic with electron-rich or unstable heteroaryl boronic acids.[11]

-

Solution:

-

Use MIDA Boronates or Trifluoroborates: These are more stable than the corresponding boronic acids and can suppress protodeboronation.[11]

-

Anhydrous Conditions: While some water is often beneficial, excess water can promote protodeboronation. Try running the reaction under strictly anhydrous conditions, especially if using a base that doesn't require water for activation (e.g., some fluoride bases).

-

Optimize Base and Temperature: A milder base and lower reaction temperature can sometimes reduce the rate of protodeboronation relative to the cross-coupling.[1]

-

-

-

Homocoupling (Glaser-Hay type): This is the coupling of two boronic acid molecules.

-

Solution:

-

Ensure Anaerobic Conditions: Homocoupling is often promoted by the presence of oxygen. Thoroughly degas your reaction mixture (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and maintain an inert atmosphere.

-

Adjust Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common, but a large excess can favor homocoupling.

-

Ligand Choice: The ligand can influence the relative rates of the catalytic cycle steps. Screening different ligands may identify one that favors reductive elimination of the cross-coupled product over processes leading to homocoupling.

-

-

Question 3: My reaction is very sensitive to the specific imidazole isomer I'm using. Why is this, and how can I adapt my protocol?

Answer:

The reactivity of haloimidazoles in Suzuki coupling is highly dependent on the position of the halogen and other substituents due to both electronic and steric effects.

-

Electronic Effects: The position of the halogen relative to the nitrogen atoms influences the polarization of the C-X bond and thus the ease of oxidative addition.

-

Steric Hindrance: A halogen adjacent to a bulky protecting group or another substituent can hinder the approach of the palladium catalyst, slowing down the oxidative addition step. This is a common issue with sterically hindered substrates.[5][13]

-